
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: is an organic compound that features both an amino group and a hydroxyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with an appropriate amino alcohol under controlled conditions. For instance, the reaction of pyrrole with 2-aminoethanol in the presence of a catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for research and development .
Biology: In biological research, this compound can be used to study the interactions between amino alcohols and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: This compound is structurally similar but has the amino group attached to a different position on the pyrrole ring.
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol: This compound features a methyl group on the pyrrole ring, which can influence its reactivity and properties.
2-(1H-Pyrrol-1-yl)ethanol: This compound lacks the amino group, which significantly alters its chemical behavior and applications.
Uniqueness: Its structure provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial uses .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2 |
InChI Key |
WRHACXYMHWGBII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



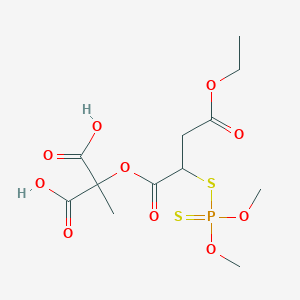
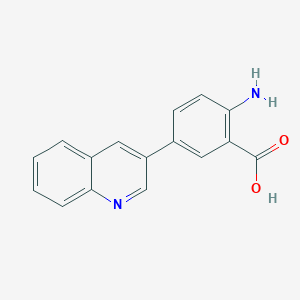
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
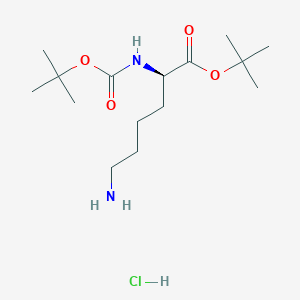
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
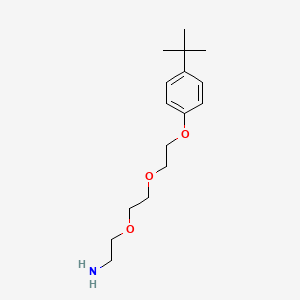

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
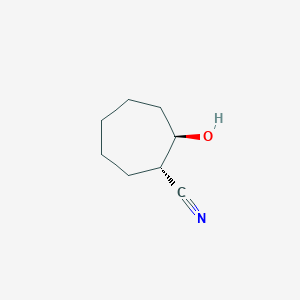
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)


